(3-Dodecylisoxazol-5-yl)methanol

ACAT inhibition Regioisomer SAR Cholesterol lowering

(3-Dodecylisoxazol-5-yl)methanol (CAS 138254-90-7; MF: C₁₆H₂₉NO₂; MW: 267.41) is a 3,5-disubstituted isoxazole bearing a C12 n-alkyl chain at position 3 and a hydroxymethyl group at position 5. It belongs to a class of heterocyclic alcohols widely employed as synthetic intermediates.

Molecular Formula C16H29NO2
Molecular Weight 267.41 g/mol
CAS No. 138254-90-7
Cat. No. B8702598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Dodecylisoxazol-5-yl)methanol
CAS138254-90-7
Molecular FormulaC16H29NO2
Molecular Weight267.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=NOC(=C1)CO
InChIInChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)19-17-15/h13,18H,2-12,14H2,1H3
InChIKeyCHIUIWQJXDAZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Dodecylisoxazol-5-yl)methanol (CAS 138254-90-7): Chemical Identity, Procurement Rationale, and Core Comparator Space


(3-Dodecylisoxazol-5-yl)methanol (CAS 138254-90-7; MF: C₁₆H₂₉NO₂; MW: 267.41) is a 3,5-disubstituted isoxazole bearing a C12 n-alkyl chain at position 3 and a hydroxymethyl group at position 5 . It belongs to a class of heterocyclic alcohols widely employed as synthetic intermediates. The compound is primarily recognized as the penultimate precursor to the 3-dodecylisoxazole-containing ACAT inhibitor 13a, a clinical candidate developed at Parke-Davis [1]. The key comparator space includes shorter-chain 3-alkyl-isoxazole-5-methanols (hexyl, octyl, decyl), the regioisomeric (5-dodecylisoxazol-3-yl)methanol, and generic isoxazole methanol building blocks used in medicinal and materials chemistry [2].

Why (3-Dodecylisoxazol-5-yl)methanol Cannot Be Replaced by a Generic Isoxazole Alcohol in ACAT-Targeted or Liquid Crystal Programs


The C12 chain length is not an arbitrary substituent; it was specifically optimized for biological activity in the ACAT inhibitor pharmacophore [1]. Directly substituting a shorter-chain analog (e.g., hexyl or octyl) without re-optimizing the full SAR trajectory risks significant loss of downstream potency in both in vitro ACAT inhibition and in vivo cholesterol lowering, as chain-length optimization was performed independently of heterocycle and amide substituent variations [1]. Furthermore, the regiochemistry of the dodecyl substitution (3-dodecyl vs. 5-dodecyl) produces diverging in vivo efficacy profiles in the cholesterol-fed rat model, meaning the specific substitution pattern embedded in this building block irreversibly commits a synthetic pathway to either a more or less efficacious final compound [1][2]. For liquid crystal programs, the all-trans C12 chain plus the polar hydroxymethyl head group creates a specific aspect ratio and dipole that shorter-chain or non-hydroxymethyl isoxazoles cannot replicate [3].

(3-Dodecylisoxazol-5-yl)methanol: Quantitative Differentiation Evidence vs. Closest Analogs and Isomers


Regioisomeric Efficacy Divergence in Cholesterol-Fed Rat Model: 3-Dodecyl vs. 5-Dodecyl Isoxazole ACAT Inhibitors

When converted to the corresponding 2,4,6-trimethoxyphenyl amide final compounds, the 3-dodecyl regioisomer (13a, derived from (3-Dodecylisoxazol-5-yl)methanol) and the 5-dodecyl regioisomer (16a, derived from the regioisomeric alcohol) showed divergent cholesterol-lowering efficacy in the cholesterol-fed rat. At the 3 mg/kg oral dose, 13a was reported to be 'more efficacious at lowering total cholesterol' than 16a [1]. This means that selecting the 3-dodecyl-5-hydroxymethyl isomer as a building block directs the synthesis toward the more active series.

ACAT inhibition Regioisomer SAR Cholesterol lowering

Dodecyl (C12) Chain Length Validated as Optimal in ACAT Inhibitor Pharmacophore Optimization

The developers of the ACAT inhibitor series explicitly stated: 'The chain length of the side chain has been previously optimized in related series and was kept constant at 12 carbons' [1]. This optimization was performed independently of the heterocycle replacement (isoxazole vs. tetrazole vs. oxadiazole) and the amide substituent variation. Consequently, any analog with a chain length shorter or longer than 12 carbons is, by the experimental logic of the series, suboptimal for this pharmacophore.

SAR Alkyl chain optimization ACAT inhibitors

Downstream In Vivo Efficacy: Atherosclerotic Lesion Reduction by the 13a Final Compound Derived from (3-Dodecylisoxazol-5-yl)methanol

The ACAT inhibitor 13a, for which (3-Dodecylisoxazol-5-yl)methanol is the direct synthetic precursor, was evaluated in an injured cholesterol-fed rabbit model of atherosclerosis. At a dose of 1 mg/kg, 13a reduced thoracic aortic cholesteryl ester-rich lesion coverage by 53% (p < 0.05) compared to control [1]. This level of in vivo disease-modifying activity is rarely demonstrated for building-block-derived final compounds and anchors this intermediate's value proposition in a well-documented pharmacological outcome.

Atherosclerosis In vivo efficacy Drug intermediate

Physicochemical and Purity Differentiation: Melting Point and Commercial Specifications

Synthetic batches of (3-Dodecylisoxazol-5-yl)methanol are reported with a melting point of 61–63 °C [1] and commercial availability at 97% purity . By contrast, the shorter-chain analog (3-hexylisoxazol-5-yl)methanol (CAS 556782-63-9, MW 183.25) is typically handled as an oil at ambient temperature , making the C12 compound more convenient for gravimetric dispensing, solid-phase handling, and long-term storage in automated synthesis workflows.

Melting point Purity specification Procurement quality

Dual-Application Versatility: ACAT Inhibitor Intermediate and Bent-Core Liquid Crystal Mesogen Precursor

3,5-Disubstituted isoxazoles bearing hydroxymethyl or carboxyl groups at position 3 and alkyl/alkenyl chains at position 5 have been explicitly designed and synthesized as central units for bent-core liquid crystalline mesogens [1]. (3-Dodecylisoxazol-5-yl)methanol, with its C12 chain and primary alcohol functional handle, fits precisely into this molecular architecture, offering a dual-use procurement rationale: the same building block supports both medicinal chemistry (ACAT inhibitor) and materials science (liquid crystal) programs.

Liquid crystals Bent-core mesogens Building block versatility

Adrenal Safety Profile of the Downstream Final Compound: A Differentiator for Toxicology-Conscious Procurement

Compound 13a, the final ACAT inhibitor derived from (3-Dodecylisoxazol-5-yl)methanol, was found to be nontoxic in a guinea pig model of adrenal toxicity [1]. This is significant because earlier tetrazole-based ACAT inhibitors in the same broad program caused adrenal toxicity, and the introduction of the 3-dodecylisoxazole moiety was part of the structural solution. For toxicology-sensitive procurement, this safety anchor differentiates the 3-dodecylisoxazole alcohol-derived series from tetrazole-derived series and from the desphenyl analog 10, which suffered from both lower potency and undisclosed toxicity concerns.

Adrenal toxicity Safety pharmacology Guinea pig model

Priority Application Scenarios for (3-Dodecylisoxazol-5-yl)methanol Based on Quantitative Evidence


Synthesis of 3-Dodecylisoxazole ACAT Inhibitors with Validated In Vivo Antiatherosclerotic Activity

Use (3-Dodecylisoxazol-5-yl)methanol as the key intermediate for constructing ACAT inhibitors of the 13a chemotype. The alcohol is oxidized to the corresponding aldehyde or converted to the α-phenylacetic acid derivative, then coupled with 2,4,6-trimethoxyaniline. The resulting amide 13a has demonstrated 53% reduction in atherosclerotic lesion coverage at 1 mg/kg in the injured cholesterol-fed rabbit model [1]. Selection of the 3-dodecyl regioisomer is critical: the 5-dodecyl isomer 16a is less efficacious in vivo [1].

Bent-Core Liquid Crystal Mesogen Development Using the Isoxazole Central Unit

The compound serves as a central building block for unsymmetrical bent-core mesogens, where the 3-hydroxymethyl group provides a polar anchor for further functionalization and the 5-position is elaborated with alkenyl-terminated chains [2]. The crystalline nature (mp 61-63 °C) and well-defined structure facilitate reproducible mesogen assembly [3].

Structure–Activity Relationship (SAR) Studies on the 3-Alkyl Chain Length in Isoxazole-Containing Bioactive Molecules

Procure (3-Dodecylisoxazol-5-yl)methanol as the C12 reference point in a homologous series (C6, C8, C10, C12, C14) to systematically probe the impact of chain length on target binding, cellular permeability, or mesophase behavior. The published ACAT inhibitor data provide a baseline: C12 was the optimized length derived from prior SAR campaigns, and any deviation is expected to reduce potency [1].

Safety-Conscious Medicinal Chemistry Programs Requiring Adrenal-Tolerated ACAT Inhibitor Scaffolds

For programs where adrenal toxicity has been identified as a liability (e.g., in tetrazole-based ACAT inhibitors), (3-Dodecylisoxazol-5-yl)methanol offers entry into a chemotype whose downstream final compound (13a) was explicitly demonstrated to be nontoxic in the guinea pig adrenal model [1]. This contrasts with earlier desphenyl analogs and tetrazole series that caused adrenal pathology, enabling a risk-informed building block selection decision.

Quote Request

Request a Quote for (3-Dodecylisoxazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.